

Technical Guide: N4-Acetylsulfamethoxazole-d4 (CAS Number: 1215530-54-3)

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Compound of Interest

Compound Name: N4-Acetylsulfamethoxazole-d4

Cat. No.: B564651

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N4-Acetylsulfamethoxazole-d4**, a deuterated metabolite of the antibiotic sulfamethoxazole. This document is intended for researchers, scientists, and professionals in drug development, offering key physicochemical data, a detailed discussion of its parent compound's metabolic pathway, and a representative experimental protocol for its application as an internal standard in bioanalytical methods.

Core Compound Properties

N4-Acetylsulfamethoxazole-d4 is the deuterium-labeled form of N4-Acetylsulfamethoxazole, the primary metabolite of the sulfonamide antibiotic, sulfamethoxazole.^{[1][2]} Its primary application in a research setting is as an internal standard for the quantitative analysis of N4-Acetylsulfamethoxazole in biological matrices by mass spectrometry-based assays. The incorporation of deuterium atoms provides a distinct mass-to-charge ratio (m/z) for detection, while maintaining similar chemical and chromatographic properties to the unlabeled analyte, ensuring accurate quantification.^[1]

The key physicochemical properties of **N4-Acetylsulfamethoxazole-d4** are summarized in the table below.

Property	Value	Source(s)
CAS Number	1215530-54-3	[3]
Molecular Formula	C ₁₂ H ₉ D ₄ N ₃ O ₄ S	[4]
Molecular Weight	299.34 g/mol	[3][4]
Monoisotopic Mass	299.08778406 Da	[3]
Synonyms	Acetylsulfamethoxazole-d4, N-Acetyl Sulfamethoxazole-d4	[2][3]
Appearance	Solid	
Storage Conditions	Freezer (-20°C) for long-term storage	[4]
Purity (by HPLC)	≥98%	[4]

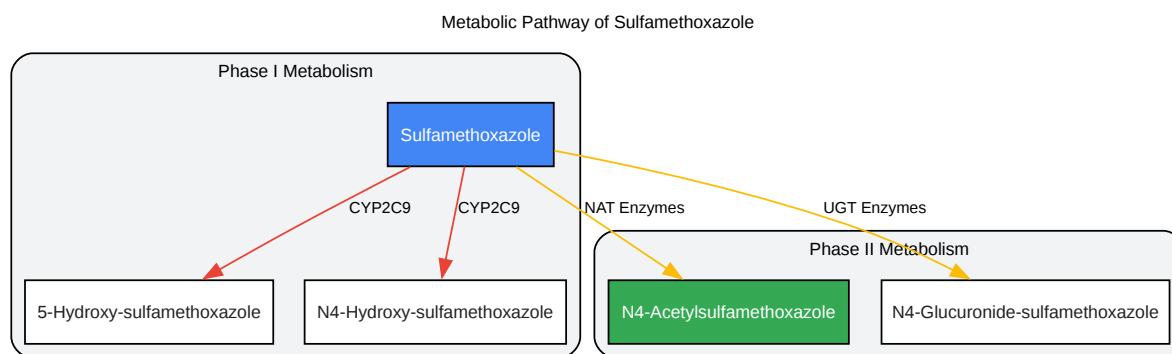
Metabolic Pathway of the Parent Compound, Sulfamethoxazole

N4-Acetylsulfamethoxazole-d4 is a labeled analog of a natural metabolite. Understanding the metabolic fate of the parent drug, sulfamethoxazole, is crucial for designing and interpreting pharmacokinetic and drug metabolism studies. Sulfamethoxazole undergoes several biotransformation reactions in the body, primarily in the liver.

The main metabolic pathways for sulfamethoxazole include:

- **N4-Acetylation:** This is the major metabolic route, catalyzed by N-acetyltransferase (NAT) enzymes, leading to the formation of N4-acetylsulfamethoxazole. This metabolite is generally considered inactive.
- **Oxidation:** Cytochrome P450 enzymes, particularly CYP2C9, can oxidize sulfamethoxazole at the C5 position of the isoxazole ring and at the N4-position.
- **Glucuronidation:** A minor pathway involves the conjugation of a glucuronic acid moiety to the N4-position.

The following diagram illustrates the primary metabolic pathways of sulfamethoxazole.



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Caption: Primary metabolic pathways of sulfamethoxazole.

Experimental Protocols: Application as an Internal Standard

N4-Acetylsulfamethoxazole-d4 is an ideal internal standard for the quantification of N4-acetylsulfamethoxazole in biological samples such as plasma, serum, and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol for the extraction and analysis of N4-acetylsulfamethoxazole from human plasma, using **N4-Acetylsulfamethoxazole-d4** as an internal standard. This protocol is a composite based on established methods for the analysis of sulfamethoxazole and its metabolites.

Materials and Reagents

- N4-Acetylsulfamethoxazole (analytical standard)
- **N4-Acetylsulfamethoxazole-d4** (internal standard)
- Acetonitrile (HPLC grade)

- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma (blank)

Stock and Working Solutions

- Primary Stock Solutions (1 mg/mL):
 - Accurately weigh approximately 10 mg of N4-acetylsulfamethoxazole and dissolve in 10 mL of methanol.
 - Accurately weigh approximately 1 mg of **N4-Acetylsulfamethoxazole-d4** and dissolve in 1 mL of methanol.
- Working Standard Solutions:
 - Prepare a series of working standard solutions of N4-acetylsulfamethoxazole by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards.
- Internal Standard Working Solution (1 µg/mL):
 - Dilute the **N4-Acetylsulfamethoxazole-d4** primary stock solution with methanol to a final concentration of 1 µg/mL.

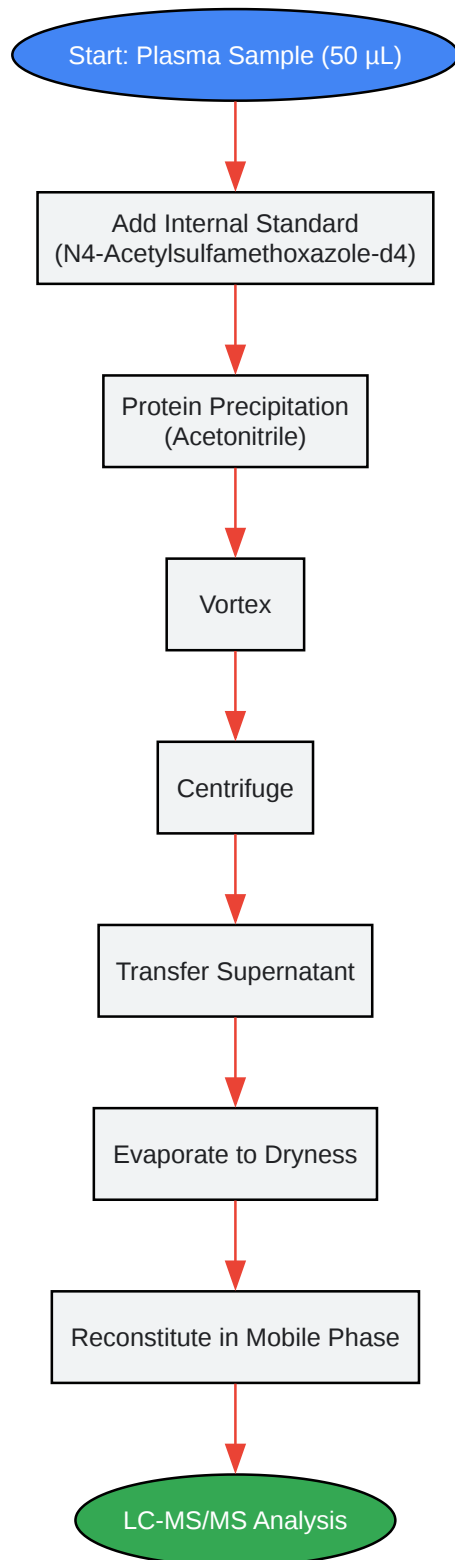
Sample Preparation: Protein Precipitation

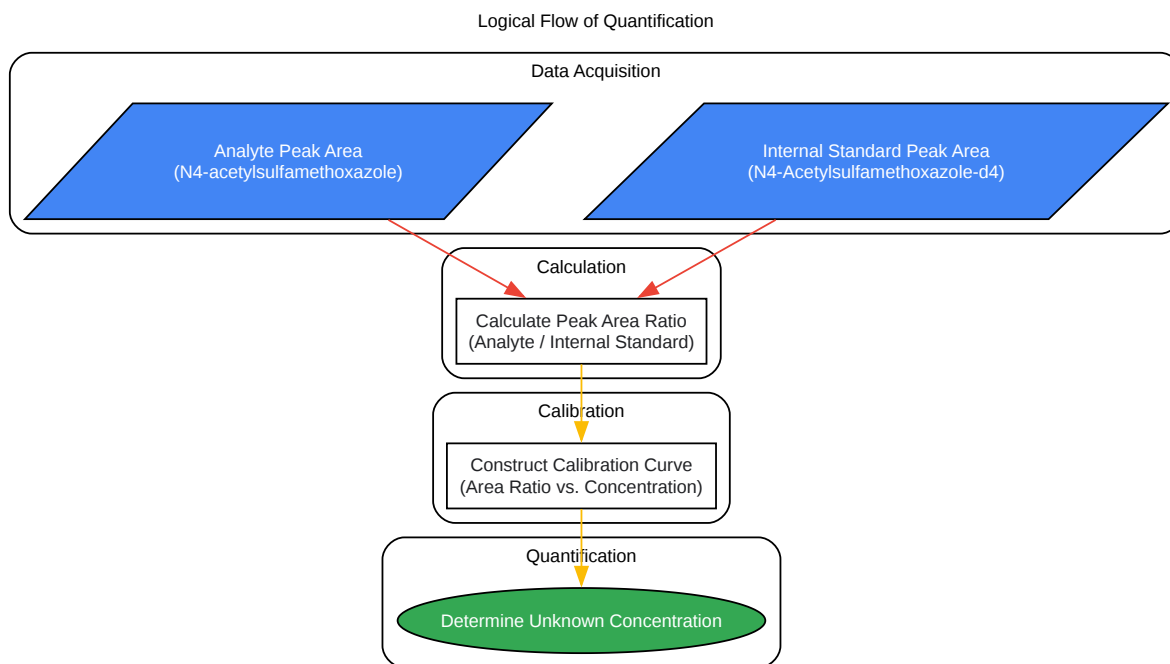
- Label microcentrifuge tubes for calibration standards, quality controls, and unknown samples.
- To each tube, add 50 µL of the appropriate sample (blank plasma for calibration curve, plasma for unknown samples).

- Add 10 μL of the internal standard working solution (1 $\mu\text{g/mL}$ **N4-Acetylsulfamethoxazole-d4**) to all tubes except for the blank.
- To precipitate proteins, add 200 μL of ice-cold acetonitrile to each tube.
- Vortex each tube for 30 seconds.
- Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 μL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).
- Vortex briefly and transfer to autosampler vials for LC-MS/MS analysis.

The following diagram outlines the experimental workflow for sample preparation.

Workflow for Plasma Sample Preparation





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